5-({1-[2-(2-Fluorophenoxy)ethyl]indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-({1-[2-(2-Fluorophenoxy)ethyl]indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C20H15FN2O2S2 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-({1-[2-(2-fluorophenoxy)ethyl]indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained attention in recent years due to its potential biological activities, particularly as a tyrosinase inhibitor and its implications in anti-cancer strategies. This article reviews the biological activities associated with this compound, highlighting key research findings, case studies, and relevant data.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes an indole moiety linked to a thiazolidinone framework, which is significant for its biological properties.
Biological Activity Overview
Recent studies have demonstrated that this compound exhibits notable anti-tyrosinase activity, which is crucial for applications in skin whitening and treatment of hyperpigmentation disorders. The following sections detail specific biological activities and findings from various studies.
Tyrosinase Inhibition
A study published in Molecules evaluated several derivatives of thiazolidine-2,4-dione, including the target compound. The results indicated that:
- 5w (a variant of the compound) showed the highest anti-tyrosinase activity with an IC50 value of 11.2 μM , outperforming the standard kojic acid (IC50 = 15.6 μM) .
- The inhibition kinetics suggested that 5w acts as a mixed-type inhibitor , binding to both the free enzyme and the enzyme-substrate complex .
Table 1: Tyrosinase Inhibition Data
Compound | IC50 (μM) | Type of Inhibition |
---|---|---|
5w | 11.2 | Mixed |
Kojic Acid | 15.6 | Competitive |
Molecular Interactions
Fluorescence quenching experiments revealed that the binding of 5w to tyrosinase alters its conformation and microenvironment, which is essential for its inhibitory action. This interaction was further supported by molecular docking studies that illustrated the binding affinity and orientation of the compound within the active site of tyrosinase .
Cytotoxicity Studies
The cytotoxic effects of 5w were assessed using B16F10 melanoma cells. An MTT assay indicated that 5w exhibited low cytotoxicity at concentrations up to 32 μM, making it a promising candidate for further development in therapeutic applications without significant toxicity .
Case Studies and Research Findings
- Anti-Cancer Potential : Thiazolidinone derivatives have been extensively researched for their anticancer properties. The thiazolidinone scaffold has shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The incorporation of indole moieties may enhance these effects due to their own bioactive properties.
- Synthetic Strategies : Recent advancements in synthetic methodologies have allowed for the efficient production of thiazolidinone derivatives with improved biological profiles. Techniques such as ultrasound-assisted synthesis have been explored to enhance yield and reduce reaction times .
Eigenschaften
IUPAC Name |
(5Z)-5-[[1-[2-(2-fluorophenoxy)ethyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O2S2/c21-15-6-2-4-8-17(15)25-10-9-23-12-13(14-5-1-3-7-16(14)23)11-18-19(24)22-20(26)27-18/h1-8,11-12H,9-10H2,(H,22,24,26)/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGUMJSMPSTYOR-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCOC3=CC=CC=C3F)C=C4C(=O)NC(=S)S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CCOC3=CC=CC=C3F)/C=C\4/C(=O)NC(=S)S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.